molecular formula C10H19ClN2O3 B12438005 Methyl 2-(piperidin-2-ylformamido)propanoate hydrochloride

Methyl 2-(piperidin-2-ylformamido)propanoate hydrochloride

Cat. No.: B12438005
M. Wt: 250.72 g/mol
InChI Key: PLXVNMRJZCYCML-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-2-ylformamido)propanoate hydrochloride is a chemical compound with the molecular formula C10H19ClN2O3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used for research purposes and has applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-2-ylformamido)propanoate hydrochloride typically involves the reaction of piperidine derivatives with formamides and esters. One common method includes the cyclization of piperidine with formamide followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to verify the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-2-ylformamido)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-(piperidin-2-ylformamido)propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: Employed in the study of biological pathways and interactions, particularly those involving piperidine derivatives.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-2-ylformamido)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-2-(piperidin-2-yl)propanoate hydrobromide
  • Methyl 2-piperidin-4-ylpropanoate hydrochloride

Uniqueness

Methyl 2-(piperidin-2-ylformamido)propanoate hydrochloride is unique due to its specific structure, which allows for distinct interactions with biological targets and chemical reactivity. This uniqueness makes it valuable in research and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-(piperidine-2-carbonylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3.ClH/c1-7(10(14)15-2)12-9(13)8-5-3-4-6-11-8;/h7-8,11H,3-6H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXVNMRJZCYCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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